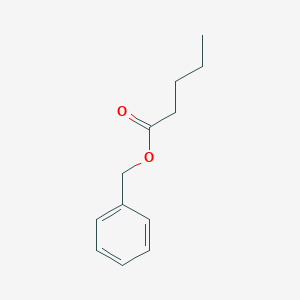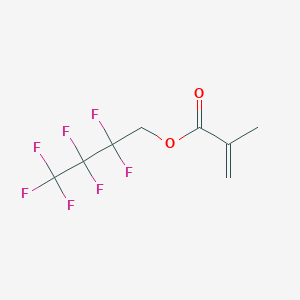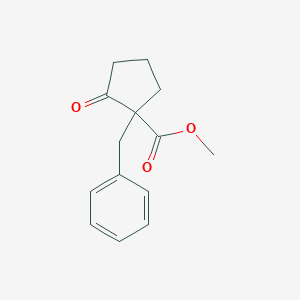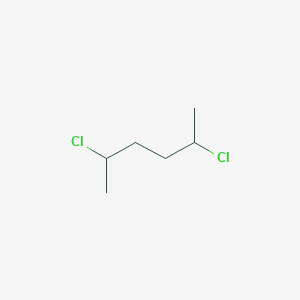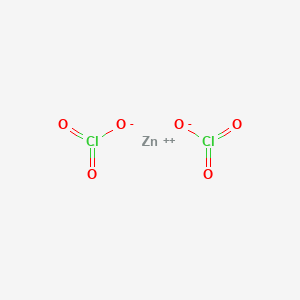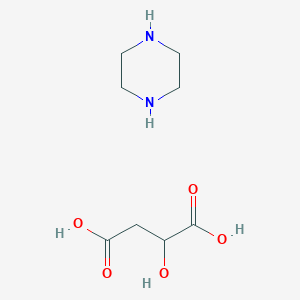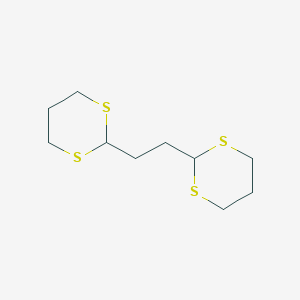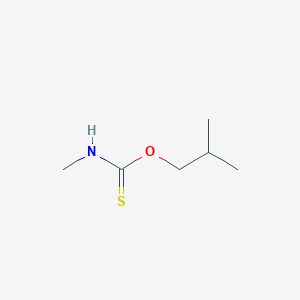
O-Isobutyl methylthiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Isobutyl methylthiocarbamate (IBMT) is a chemical compound that is widely used in the field of agricultural sciences as a pesticide. It is a member of the family of methylthiocarbamates and is known for its high efficacy in controlling pests and insects that damage crops. IBMT is a selective pesticide that targets specific pests and insects, making it an ideal choice for crop protection.
Wirkmechanismus
O-Isobutyl methylthiocarbamate acts as a cholinesterase inhibitor, which means it blocks the action of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting acetylcholinesterase, O-Isobutyl methylthiocarbamate disrupts the nervous system of pests and insects, leading to paralysis and death.
Biochemische Und Physiologische Effekte
O-Isobutyl methylthiocarbamate has been shown to have both biochemical and physiological effects on pests and insects. Biochemically, O-Isobutyl methylthiocarbamate inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system. This accumulation causes overstimulation of the nervous system, leading to paralysis and death. Physiologically, O-Isobutyl methylthiocarbamate affects the respiratory system of pests and insects, leading to suffocation and death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of O-Isobutyl methylthiocarbamate is its selectivity towards specific pests and insects, making it an ideal choice for crop protection. It is also easily synthesized and has low toxicity to non-target organisms. However, one of the limitations of O-Isobutyl methylthiocarbamate is its potential for resistance development in pests and insects. To overcome this limitation, it is important to use O-Isobutyl methylthiocarbamate in combination with other pesticides and to rotate its use with other pesticides.
Zukünftige Richtungen
Future research on O-Isobutyl methylthiocarbamate should focus on its potential for use in integrated pest management (IPM) programs. IPM is an environmentally friendly approach to pest control that involves the use of multiple strategies, including cultural, biological, and chemical control methods. O-Isobutyl methylthiocarbamate has the potential to be used in combination with other IPM strategies to provide effective and sustainable pest control. Additionally, future research should focus on the development of new and improved synthesis methods for O-Isobutyl methylthiocarbamate that are more environmentally friendly and cost-effective.
Synthesemethoden
The synthesis of O-Isobutyl methylthiocarbamate involves the reaction of isobutylamine with carbon disulfide and methyl iodide. The reaction takes place in the presence of a base such as sodium hydroxide. The product obtained is then purified using distillation and recrystallization techniques. The purity of the final product is crucial for its efficacy as a pesticide.
Wissenschaftliche Forschungsanwendungen
O-Isobutyl methylthiocarbamate has been extensively studied for its use as a pesticide in the agricultural industry. It has been shown to be effective against a wide range of pests and insects, including aphids, mites, and thrips. Scientific research has also focused on the environmental impact of O-Isobutyl methylthiocarbamate and its potential toxicity to non-target organisms. Studies have shown that O-Isobutyl methylthiocarbamate has a low toxicity to mammals and birds, making it a safer alternative to other pesticides.
Eigenschaften
CAS-Nummer |
14128-37-1 |
|---|---|
Produktname |
O-Isobutyl methylthiocarbamate |
Molekularformel |
C6H13NOS |
Molekulargewicht |
147.24 g/mol |
IUPAC-Name |
O-(2-methylpropyl) N-methylcarbamothioate |
InChI |
InChI=1S/C6H13NOS/c1-5(2)4-8-6(9)7-3/h5H,4H2,1-3H3,(H,7,9) |
InChI-Schlüssel |
PVOYFKUVGNEGHT-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)COC(=NC)S |
SMILES |
CC(C)COC(=S)NC |
Kanonische SMILES |
CC(C)COC(=S)NC |
Andere CAS-Nummern |
14128-37-1 |
Synonyme |
IBNMTCM O-isobutyl-N-methylthionocarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



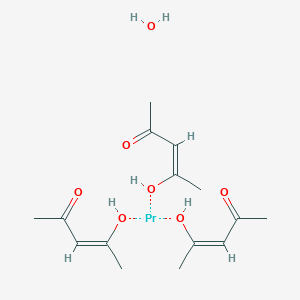
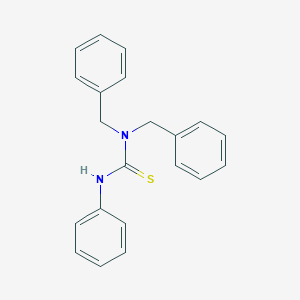
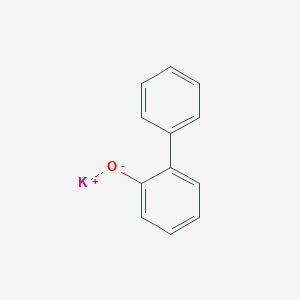
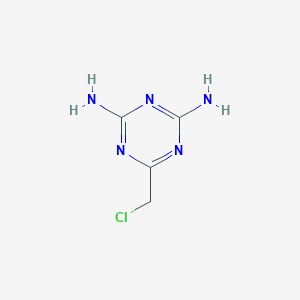
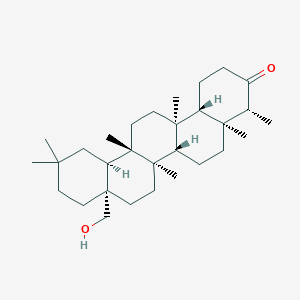
![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)
